molecular formula C12H16N2O8 B127866 5-Methoxycarbonylmethyluridine CAS No. 29428-50-0

5-Methoxycarbonylmethyluridine

Cat. No. B127866
CAS RN: 29428-50-0
M. Wt: 316.26 g/mol
InChI Key: YIZYCHKPHCPKHZ-PNHWDRBUSA-N
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Description

5-Methoxycarbonylmethyluridine is a modified nucleoside found in several tRNAs . It has a molecular formula of C12H16N2O8 . It is also a derivative of 5-carboxymethyluridine, a carboxyl-containing nucleoside that was isolated from transfer RNA of Baker’s Yeast .


Synthesis Analysis

The synthesis of 5-Methoxycarbonylmethyluridine involves a-hydroxylation of a 5-malonate ester derivative of uridine with SeO2, followed by transformation to (S)- and ®-5-carboxymethyluridines and, finally, into the corresponding methyl esters .


Molecular Structure Analysis

The molecular structure of 5-Methoxycarbonylmethyluridine consists of 12 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 8 oxygen atoms . The average mass is 316.264 Da and the monoisotopic mass is 316.090668 Da .

Scientific Research Applications

Role in Translational Frameshifting

5-Methoxycarbonylmethyluridine (mcm5U), along with other similar nucleosides, is found in certain transfer RNAs (tRNAs) of eukaryotes, specifically in yeast. These nucleosides play a crucial role in maintaining the accuracy of translational frameshifting, which is vital for correct protein synthesis. Mutations affecting the modifications of these nucleosides can lead to increased frameshifting errors, affecting the protein translation process (Tükenmez, Xu, Esberg, & Byström, 2015).

Influence on Oligonucleotide Properties

mcm5U is also involved in the synthesis and modification of oligonucleotides. These modifications can impact the properties of DNA/DNA or DNA/RNA duplexes, influencing their stability and function. Modified oligonucleotides containing mcm5U derivatives are considered for applications such as antisense therapies, due to their potential in inducing RNase H activity and resistance to nuclease degradation (Ozaki, Kuwahara, & Sawai, 2004).

Role in tRNA Modifications and Cellular Functions

mcm5U is integral to the formation of modified wobble nucleosides in mammalian tRNA. These modifications are essential for accurate decoding during protein synthesis. The absence or malfunction of enzymes responsible for these modifications, like ALKBH8, can lead to a lack of these crucial tRNA modifications, potentially affecting cellular functions and gene expression. This emphasizes the importance of mcm5U in tRNA biology and cellular processes (van den Born et al., 2011).

Impact on Gene Expression and DNA Damage Response

mcm5U modifications in tRNA are also involved in broader cellular processes like telomeric gene silencing and DNA damage response. These modifications influence the efficiency of codon reading and limit mistranslation, impacting gene expression and cellular responses to DNA damage. This underscores the broader significance of mcm5U beyond just tRNA modification and protein synthesis (Chen et al., 2011).

Involvement in Biogenesis and Structural Variations

The biogenesis and structural variations of mcm5U in tRNA, particularly during different growth phases of bacteria, are subjects of study. This modification plays a critical role in decoding and translation accuracy. The understanding of its biogenesis and dynamic changes offers insights into bacterial growth and adaptation mechanisms (Sakai, Miyauchi, Kimura, & Suzuki, 2015).

Future Directions

Future research on 5-Methoxycarbonylmethyluridine could focus on its role in the response of organisms to various stresses . Additionally, transcriptome-wide mapping of 5-Methoxycarbonylmethyluridine will further uncover the functional roles of this molecule in mRNA of mammals .

properties

IUPAC Name

methyl 2-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O8/c1-21-7(16)2-5-3-14(12(20)13-10(5)19)11-9(18)8(17)6(4-15)22-11/h3,6,8-9,11,15,17-18H,2,4H2,1H3,(H,13,19,20)/t6-,8-,9-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIZYCHKPHCPKHZ-PNHWDRBUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20183642
Record name 5-Methoxycarbonylmethyluridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20183642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxycarbonylmethyluridine

CAS RN

29428-50-0
Record name Methyl 1,2,3,4-tetrahydro-2,4-dioxo-1-β-D-ribofuranosyl-5-pyrimidineacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29428-50-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methoxycarbonylmethyluridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029428500
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methoxycarbonylmethyluridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20183642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
514
Citations
Y Sakai, K Miyauchi, S Kimura… - Nucleic Acids Research, 2016 - academic.oup.com
… This method can be applied to analysis of other RNA modifications with unstable chemical structures from various sources, including 5-methoxycarbonylmethyluridine (mcm 5 U), …
Number of citations: 47 academic.oup.com
Y Fu, Q Dai, W Zhang, J Ren, T Pan… - Angewandte Chemie …, 2010 - Wiley Online Library
… U*34: 5-carboxymethyluridine (cm 5 U), 5-methoxycarbonylmethyluridine (mcm 5 U), and 5-… of 5-carboxymethyluridine (cm 5 U) to form 5-methoxycarbonylmethyluridine (mcm 5 U), and …
Number of citations: 157 onlinelibrary.wiley.com
QY Cheng, J Xiong, CJ Ma, Y Dai, JH Ding, FL Liu… - Chemical …, 2020 - pubs.rsc.org
… (m 2 G), pseudouridine (Ψ), 5-methyluridine (m 5 U), 1-methylpseudouridine (m 1 Ψ), 5-hydroxymethyluridine (hm 5 U), 5-methoxyuridine (mo 5 U), 5-methoxycarbonylmethyluridine (…
Number of citations: 44 pubs.rsc.org
R Borowski, A Dziergowska, E Sochacka… - RSC …, 2019 - pubs.rsc.org
… tRNAs bearing either of these diastereomeric nucleosides are derived from the corresponding tRNAs containing 5-methoxycarbonylmethyluridine (mcm 5 U, 3, Fig. 1). In mammalian …
Number of citations: 2 pubs.rsc.org
K Hirota, M Suematsu, Y Kuwabara, T Asao… - Journal of the Chemical …, 1981 - pubs.rsc.org
… Facile Synthesis of 5 -Methoxycarbonylmethyluridine and 5 -Carbamoylmethy … Facile Synthesis of 5 -Methoxycarbonylmethyluridine and 5 -Carbamoylmethyluridine, Minor …
Number of citations: 13 pubs.rsc.org
T Kogaki, H Hase, M Tanimoto, A Tashiro… - Journal of Biological …, 2023 - ASBMB
… studies have revealed that ALKBH8, the only ALKBH family molecule with both an RNA-binding domain and a methylation domain, is involved in 5-methoxycarbonylmethyluridine (…
Number of citations: 6 www.jbc.org
L Songe-Møller, E van den Born, V Leihne… - … and cellular biology, 2010 - Am Soc Microbiol
… In mammals, several tRNAs have 5-methoxycarbonylmethyluridine (mcm 5 U) or derivatives thereof in the wobble … Here, the modifications 5-methoxycarbonylmethyluridine (mcm 5 U), 5-…
Number of citations: 233 journals.asm.org
JM Lentini, J Ramos, D Fu - Rna, 2018 - rnajournal.cshlp.org
… The AlkB domain of mammalian ABH8 catalyzes hydroxylation of 5-methoxycarbonylmethyluridine at the wobble position of tRNA. Angew Chem Int Ed Engl 49: 8885–8888. …
Number of citations: 22 rnajournal.cshlp.org
E Sochacka, A Małkiewicz - Nucleosides, Nucleotides & Nucleic …, 1990 - Taylor & Francis
… The Synthesis of 2′-O-Methyl-5-methoxycarbonylmethyluridine and its Derivatives … Alternatively, 5-methoxycarbonylmethyluridine (4) was sequentially treated with …
Number of citations: 3 www.tandfonline.com
E Van Den Born, CB Vågbø, L Songe-Møller… - Nature …, 2011 - nature.com
… It was recently shown that ALKBH8 contains an additional transfer RNA (tRNA) methyltransferase domain, which generates the wobble nucleoside 5-methoxycarbonylmethyluridine (…
Number of citations: 173 www.nature.com

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